molecular formula C28H27N3O3S B2891260 N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 893786-58-8

N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2891260
CAS No.: 893786-58-8
M. Wt: 485.6
InChI Key: KJWZHOBBVGNTLZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spiro[indoline-3,2’-thiazolidin] core is synthesized through a cyclization reaction. This can be achieved by reacting an indoline derivative with a thiazolidinone precursor under acidic or basic conditions.

    Introduction of Dimethylphenyl Groups: The 2,4-dimethylphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions, using appropriate dimethylbenzene derivatives and catalysts such as aluminum chloride (AlCl3).

    Acetamide Formation: The final step involves the acylation of the spirocyclic intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic structure, potentially converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2,4-dimethylphenyl)-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic properties. Its spirocyclic structure is believed to contribute to its bioactivity, making it a promising lead compound in the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-thiazolidin]-based Compounds: These compounds share the spirocyclic core but differ in their substituents, affecting their reactivity and biological activity.

    N-Phenylacetamide Derivatives: Compounds with similar acetamide groups but different aromatic substituents.

Uniqueness

N-(2,4-dimethylphenyl)-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is unique due to its specific combination of the spirocyclic core and dimethylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-17-9-12-23(20(4)13-17)29-25(32)15-30-24-8-6-5-7-22(24)28(27(30)34)31(26(33)16-35-28)21-11-10-18(2)19(3)14-21/h5-14H,15-16H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWZHOBBVGNTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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